

comparative genomics of pks islands from various Enterobacteriaceae

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A Comparative Genomic Analysis of the pks Island in Enterobacteriaceae: A Guide for Researchers

The pks island, a genomic island responsible for the production of the genotoxin **colibactin**, is increasingly implicated in the virulence of several members of the Enterobacteriaceae family and has been linked to colorectal cancer.[1][2][3][4] This guide provides a comparative overview of the pks island's genomics across various Enterobacteriaceae, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at the pks Island

The pks island is a ~54 kb genomic region that encodes a complex machinery for the biosynthesis of **colibactin**, a secondary metabolite that induces DNA double-strand breaks in eukaryotic cells.[2][3][4][5] While predominantly found in *Escherichia coli*, the pks island has also been identified in other Enterobacteriaceae such as *Klebsiella pneumoniae*, *Citrobacter koseri*, and *Enterobacter aerogenes*. [3][6][7][8][9]

Prevalence and Distribution

The prevalence of the pks island varies significantly among different species and even within strains of the same species. In *E. coli*, the pks island is strongly associated with the B2 phylogroup.[1][8][10]

Enterobacteriaceae Species	Prevalence of pks Island	Key Phylogroups/Sequence Types	Reference
Escherichia coli	22.3% in healthy human fecal isolates; 39% in extraintestinal pathogenic E. coli (ExPEC)	Predominantly Phylogroup B2; High prevalence in ST73 and ST95.[1][7][8]	[1][7]
Klebsiella pneumoniae	9.04% (245 out of 2,709 genomes)	High prevalence in ST23 and ST258.[11]	[11]
Citrobacter koseri	Presence reported, but prevalence data is limited.	-	[3][6][8]
Enterobacter aerogenes (Klebsiella aerogenes)	Presence reported, but prevalence data is limited.	-	[6][8]

Gene Cluster Organization and Conservation

The pks island comprises a conserved cluster of 19 genes, designated clbA through clbS.[2][5][11][12] These genes encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with accessory enzymes required for **colibactin** biosynthesis and transport.[2][5][12] While the overall gene content and organization are highly conserved, some variability has been observed.[3] For instance, a study of 530 pks-positive E. coli genomes found that 247 carried all 19 genes, while others had minor gene deletions.[6]

Experimental Protocols

The identification and characterization of the pks island rely on a combination of molecular and bioinformatic techniques.

Detection of the pks Island by PCR

A rapid method for screening bacterial isolates for the presence of the pks island is through Polymerase Chain Reaction (PCR).

Methodology:

- **DNA Extraction:** Genomic DNA is extracted from bacterial cultures using a commercial DNA extraction kit.
- **Primer Design:** Primers targeting a specific and conserved gene within the pks island, such as clbN or clbB, are used.[\[13\]](#)[\[14\]](#)
- **PCR Amplification:** The PCR reaction is performed using the extracted DNA, specific primers, and a suitable DNA polymerase.
- **Gel Electrophoresis:** The PCR products are visualized on an agarose gel. The presence of a band of the expected size indicates a positive result for the pks island.[\[15\]](#)

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

WGS provides a comprehensive view of the pks island, including its genetic organization, sequence variation, and genomic context.

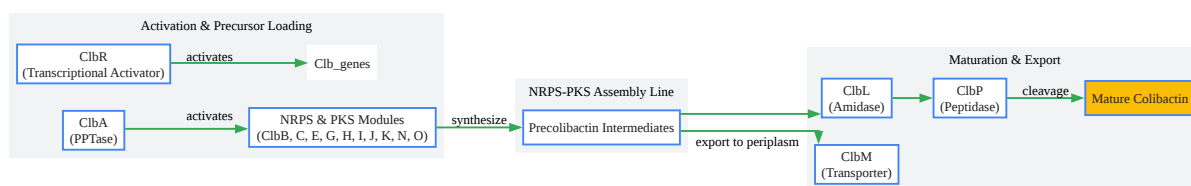
Methodology:

- **DNA Sequencing:** High-quality genomic DNA is sequenced using a next-generation sequencing platform.
- **Genome Assembly:** The sequencing reads are assembled into a draft or complete genome sequence.
- **pks Island Identification:** The assembled genome is screened for the presence of the pks island using BLAST against a reference pks island sequence (e.g., from *E. coli* strain IHE3034, accession AM229678).[\[10\]](#) A high percentage of identity and coverage is indicative of the island's presence.
- **Gene Annotation and Comparison:** The identified pks island is annotated to determine the presence and organization of the clb genes. Comparative genomic analyses can then be performed to assess sequence similarity and structural variations with pks islands from other strains or species.

Mandatory Visualizations

Colibactin Biosynthesis Pathway

The biosynthesis of **colibactin** is a complex process involving a series of enzymatic reactions orchestrated by the proteins encoded by the *clb* genes. The pathway begins with the activation of precursor molecules and proceeds through a series of condensation and modification steps on the NRPS-PKS assembly line.

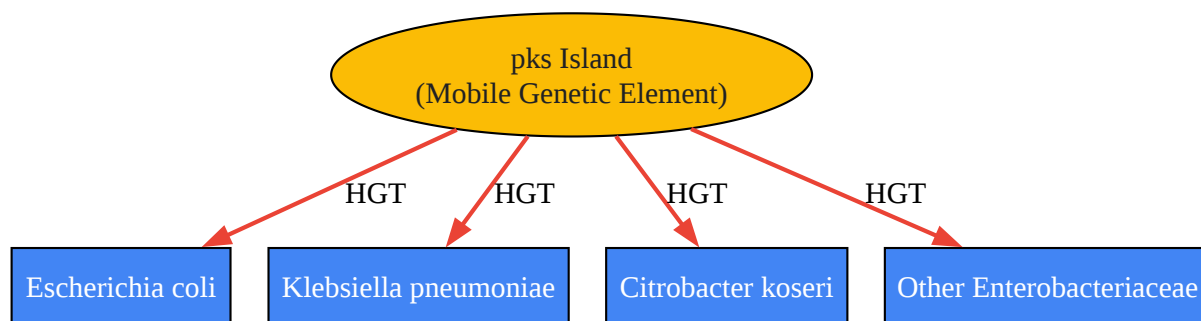


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Caption: The **colibactin** biosynthesis pathway involves transcriptional activation, synthesis of **precolibactin** intermediates on an NRPS-PKS assembly line, and subsequent maturation and export.

Horizontal Gene Transfer of the pks Island

The presence of the pks island in diverse Enterobacteriaceae species and its association with mobile genetic elements, such as phage-related integrases, strongly suggests its dissemination via horizontal gene transfer (HGT).^{[5][9][11]}



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Caption: The pks island is disseminated among different Enterobacteriaceae species through horizontal gene transfer (HGT).

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